molecular formula C7H3BrCl2O B12335586 3-Bromo-2-chlorobenzoyl chloride

3-Bromo-2-chlorobenzoyl chloride

Cat. No.: B12335586
M. Wt: 253.90 g/mol
InChI Key: HBYCYCNDBPBPKH-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobenzoyl chloride: is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 2 positions, respectively. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorobenzoyl chloride can be synthesized through the reaction of 3-bromo-2-chlorobenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to yield the desired acyl chloride .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and subsequent conversion to the acyl chloride using thionyl chloride or other chlorinating agents .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed when reacted with amines.

    Esters: Formed when reacted with alcohols.

    Thioesters: Formed when reacted with thiols.

    Biaryl Compounds: Formed through coupling reactions.

Mechanism of Action

The mechanism of action of 3-bromo-2-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution can provide distinct electronic and steric effects compared to its mono-substituted counterparts .

Properties

Molecular Formula

C7H3BrCl2O

Molecular Weight

253.90 g/mol

IUPAC Name

3-bromo-2-chlorobenzoyl chloride

InChI

InChI=1S/C7H3BrCl2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H

InChI Key

HBYCYCNDBPBPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)Cl

Origin of Product

United States

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